Enalaprilat
描述
Synthesis Analysis Enalaprilat, the active metabolite of enalapril, is an angiotensin-converting enzyme (ACE) inhibitor known for its antihypertensive activity. It was initially synthesized by Merck Sharp and Dohme, classified chemically as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolin. Though first synthesized in 1980, various synthetic pathways have since been explored to produce enalapril and its metabolite, enalaprilat, reflecting its significance in treating hypertension and its role in the renin-angiotensin system (RAS) (D. Mijin, M. Stanković, S. Petrović, 2004).
Molecular Structure Analysis Enalaprilat's structure is integral to its function as an ACE inhibitor. High-resolution crystal structures of testis ACE (tACE) with enalaprilat have revealed direct interactions with the catalytic Zn(2+) ion at the enzyme's active site. These interactions are facilitated by the carboxylate group of enalaprilat, which is critical for its inhibitory action. The detailed structural analysis provides insights into the molecular interactions that underpin enalaprilat's therapeutic effects (R. Natesh, S. Schwager, H. R. Evans, E. Sturrock, K. Acharya, 2004).
Chemical Reactions and Properties Enalaprilat exhibits specific chemical reactions and properties, such as cis-trans isomerization around the amide bond, which affects its pharmacological activity. The isomer ratio of enalaprilat has been studied using HPLC and NMR, indicating that the trans form is the major conformer at room temperature. This isomerization and its influence on enalaprilat's efficacy highlight the complexity of its chemical behavior in solution (S. Bouabdallah, H. Trabelsi, T. Ben Dhia, S. Sabbah, K. Bouzouita, R. Khaddar, 2003).
Physical Properties Analysis The physical properties of enalaprilat, such as its solubility and stability, play a crucial role in its formulation and therapeutic application. These properties are essential for the development of pharmaceutical formulations that enhance enalaprilat's bioavailability and efficacy. Studies have focused on characterizing these properties to improve drug delivery systems for enalaprilat, ensuring its effectiveness in clinical use.
Chemical Properties Analysis Enalaprilat's chemical properties, including its reactivity and interaction with biological molecules, underlie its mechanism of action as an ACE inhibitor. Its ability to bind to and inhibit ACE is central to its therapeutic effects, leading to vasodilation and decreased blood pressure. The chemical characteristics of enalaprilat, such as its binding affinity to ACE and its interactions with zinc ions in the enzyme's active site, are critical to its pharmacological profile and its role in treating hypertension.
科学研究应用
Cardiac Fibroblast Proliferation : Enalaprilat inhibits cardiac fibroblast proliferation in rats. This is achieved by blocking the ROS/P38MAPK/TGF-β1 signaling pathways, providing theoretical proof for its application in treating myocardial fibrosis and understanding the primary mechanism through which ACE inhibitors inhibit cardiac fibroblast proliferation (Yu, Zheng, Sun, & Yu, 2012).
Effects on Acute Necrotizing Pancreatitis in Rats : Enalaprilat has shown a beneficial effect on acute necrotizing pancreatitis in rats, indicating its potential use in treating acute pancreatitis (Turkyilmaz, Alhan, Erçin, & Kural Vanizor, 2007).
Polymeric Nanoparticles for Oral Administration : Enalaprilat has been investigated in poly-(lactide-co-glycolide) (PLGA) and polymethylmethacrylate (PMMA) nanoparticles to improve its transport through the intestinal mucosa, suggesting its potential for oral administration (Ahlin, Kristl, Kristl, & Vrečer, 2002).
Baroreflex Control in Heart Failure Patients : Enalaprilat enhances arterial and cardiopulmonary baroreflex control of sympathetic activity in heart failure, suggesting its role in the antiadrenergic effects beneficial in heart failure treatment (Dibner-dunlap, Smith, Kinugawa, & Thames, 1996).
LC–MS/MS Assay for Bioequivalence Study : A study developed a sensitive method to quantitate enalapril and enalaprilat using LC–MS/MS, demonstrating its applicability to bioavailability and bioequivalence studies (Halder, Dan, Pal, Biswas, Chatterjee, Sarkar, Halder, & Pal, 2017).
Renal Handling by Proximal Tubule : A study aimed to identify enalaprilat specificity for renal proximal tubular transporters, providing insights into its renal clearance and potential drug-drug interactions (Smeets, Litjens, Van den Heuvel, Van Hove, Van den Broek, Russel, Koenderink, & De Wildt, 2020).
Inhibition of OAT3-Mediated Uptake : A study identified OAT3-mediated uptake of enalaprilat as a crucial mechanism for its renal clearance, which may be liable for drug-drug and herb-drug interactions, emphasizing the need for further investigation in clinical relevance (Ni, Duan, Zhou, Liu, Wan, Gui, & Zhang, 2020).
安全和危害
Enalaprilat should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . Rarer adverse effects that are less likely, but should be monitored for, include development of anaphylaxis, hypotension, agranulocytosis, hepatic failure, hyperkalemia, and persistent cough .
未来方向
Enalaprilat injection is used in the management of hypertension when oral therapy is not practical . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.2H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14-,15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVOFLIPYDBGD-MLZQUWKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76420-72-9 (anhydrous) | |
Record name | Enalaprilat [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enalaprilat dihydrate | |
CAS RN |
84680-54-6 | |
Record name | Enalaprilat [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-[N-[1-(CARBOXY)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE, DIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRILAT DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0O7ES0R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。